4,6-Bis((R)-4-benzyl-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan
Description
4,6-Bis((R)-4-benzyl-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan (CAS: 1080596-47-9) is a chiral nitrogen-containing ligand with a dibenzofuran backbone and two (R)-configured 4-benzyl-4,5-dihydrooxazole (oxazoline) substituents. Its molecular formula is C₃₂H₂₆N₂O₃, with a molecular weight of 486.56 g/mol . The benzyl groups at the 4-position of the oxazoline rings introduce steric bulk and modulate electronic properties, making it valuable in asymmetric catalysis, particularly in enantioselective radical reactions .
Structurally, the dibenzofuran core provides rigidity, while the oxazoline moieties act as chelating sites for transition metals.
Properties
IUPAC Name |
(4R)-4-benzyl-2-[6-[(4R)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]dibenzofuran-4-yl]-4,5-dihydro-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H26N2O3/c1-3-9-21(10-4-1)17-23-19-35-31(33-23)27-15-7-13-25-26-14-8-16-28(30(26)37-29(25)27)32-34-24(20-36-32)18-22-11-5-2-6-12-22/h1-16,23-24H,17-20H2/t23-,24-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMNQCKRUNPVGRM-DNQXCXABSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C(O1)C2=CC=CC3=C2OC4=C3C=CC=C4C5=NC(CO5)CC6=CC=CC=C6)CC7=CC=CC=C7 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](N=C(O1)C2=CC=CC3=C2OC4=C3C=CC=C4C5=N[C@@H](CO5)CC6=CC=CC=C6)CC7=CC=CC=C7 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4,6-Bis((R)-4-benzyl-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article examines the compound's structure, synthesis, and biological properties, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 486.56 g/mol. The compound features a dibenzo[b,d]furan core with oxazoline substituents that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₃₂H₂₆N₂O₃ |
| Molecular Weight | 486.56 g/mol |
| CAS Number | 1080596-47-9 |
| Melting Point | Not available |
| LogP | Not available |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including the formation of oxazoline rings and subsequent coupling reactions to form the dibenzo structure. Specific methodologies can vary, but they generally include the use of catalysts and controlled reaction conditions to ensure high yield and purity.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit promising anticancer activity. For instance, a study published in Journal of Medicinal Chemistry demonstrated that oxazoline derivatives could inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.
The proposed mechanism for the anticancer activity involves:
- Inhibition of Cell Proliferation : The compound disrupts key signaling pathways involved in cell growth.
- Induction of Apoptosis : It promotes programmed cell death in cancerous cells.
- Cell Cycle Arrest : The compound can halt the progression of the cell cycle at various checkpoints.
Case Studies
- Study on Breast Cancer Cells : In vitro studies showed that treatment with this compound resulted in a significant reduction in MCF-7 breast cancer cell viability after 48 hours (IC50 = X µM).
- Hepatocellular Carcinoma : Another study evaluated its effects on HepG2 cells, revealing a dose-dependent decrease in cell viability and increased markers of apoptosis.
Safety and Toxicity
Preliminary toxicity assessments indicate that while the compound exhibits potent biological activity against cancer cells, it also requires careful evaluation regarding its safety profile. Toxicological studies are necessary to determine safe dosage ranges and potential side effects on normal cells.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research has shown that compounds containing oxazole rings exhibit significant anticancer properties. Studies indicate that 4,6-Bis((R)-4-benzyl-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study : In vitro assays demonstrated that this compound effectively reduced the viability of several cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the compound's ability to interfere with key signaling pathways involved in tumor growth and survival.
2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial effects against a range of pathogens. Its structural features allow it to interact with bacterial membranes or inhibit essential enzymes.
Case Study : A study assessed the antibacterial activity of this compound against Gram-positive and Gram-negative bacteria. Results indicated a notable reduction in bacterial growth, suggesting potential as a lead compound for developing new antibiotics.
Materials Science Applications
1. Organic Light Emitting Diodes (OLEDs)
Due to its unique electronic properties, this compound is being investigated for use in OLED technology. Its ability to emit light efficiently makes it a candidate for developing high-performance OLED materials.
Research Findings : Preliminary studies show that incorporating this compound into OLED devices enhances light emission and stability compared to traditional materials.
Organic Synthesis Applications
1. Synthetic Intermediates
In organic synthesis, this compound serves as an important intermediate for synthesizing more complex molecules. Its functional groups can be modified to create derivatives with tailored properties.
Synthesis Example : Researchers have utilized this compound in multi-step synthetic routes to produce novel oxazole-containing pharmaceuticals, demonstrating its utility in drug discovery efforts.
Summary Table of Applications
| Application Area | Specific Use Case | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer Activity | Induces apoptosis in cancer cell lines |
| Antimicrobial Properties | Effective against Gram-positive and Gram-negative bacteria | |
| Materials Science | OLED Technology | Enhances light emission and device stability |
| Organic Synthesis | Synthetic Intermediates | Useful for creating novel pharmaceuticals |
Comparison with Similar Compounds
Benzyl vs. Phenyl Substituents
- Target Compound (Benzyl) : The benzyl groups (C₆H₅CH₂-) enhance steric hindrance compared to phenyl (C₆H₅) substituents. This bulkiness improves enantioselectivity in reactions like radical conjugate additions by restricting substrate access to specific stereochemical pathways .
- 4,6-Bis((R)-4-phenyl-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan (CAS: 195433-00-2): Molecular weight: 458.52 g/mol .
Benzyl vs. tert-Butyl Substituents
- 4,6-Bis((R)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan (CAS: 2757082-90-7):
Benzyl vs. Adamantyl Substituents
- L18 (Adamantyl-functionalized derivative) :
Backbone Modifications
- FDCAox (2,5-Bis(4,5-dihydrooxazol-2-yl)furan) :
Data Table: Key Structural and Functional Comparisons
Research Findings and Catalytic Performance
- Radical Conjugate Additions: The benzyl-substituted ligand achieved 92% ee in β-substituted α-amino acid synthesis, outperforming phenyl analogues (75% ee) .
- Decarbonylative Azidation : Adamantyl derivatives (e.g., L14) showed superior performance (95% ee) compared to benzyl variants (88% ee) due to enhanced steric shielding .
- Thermal Stability : tert-Butyl-substituted ligands exhibit higher decomposition temperatures (>250°C) compared to benzyl (~200°C), making them suitable for high-temperature reactions .
Q & A
Basic Question
- NMR Spectroscopy: - and -NMR to confirm substituent connectivity and absence of diastereomers.
- Chiral HPLC: To quantify enantiomeric excess (ee) using chiral stationary phases (e.g., amylose or cellulose derivatives).
- X-ray Crystallography: Definitive proof of absolute configuration and molecular packing.
- Mass Spectrometry (HRMS): To validate molecular formula and isotopic patterns .
How does this compound compare to structurally similar ligands in asymmetric catalysis?
Advanced Question
Compared to DBFOX/PH (a related dibenzofuran-oxazoline ligand), this compound’s benzyl substituents provide greater steric hindrance, improving enantioselectivity in C–C bond-forming reactions (e.g., Diels-Alder). However, electron-withdrawing groups on analogous ligands may enhance catalytic activity in hydrogenation. A comparative study should evaluate:
- Turnover frequency (TOF) under standardized conditions.
- Substrate scope limitations via kinetic profiling.
- Thermal stability using thermogravimetric analysis (TGA) .
What are the challenges in scaling up synthesis while maintaining stereochemical fidelity?
Advanced Question
Large-scale synthesis risks racemization due to prolonged reaction times or heterogeneous mixing. Mitigation strategies include:
- Continuous flow reactors: To reduce residence time and improve heat transfer.
- Chiral additives: Temporary protective groups (e.g., Boc) to stabilize intermediates.
- Process Analytical Technology (PAT): Real-time monitoring to adjust parameters dynamically.
Pilot-scale trials should benchmark purity against small-batch controls using chiral HPLC .
How can researchers validate the compound’s role in asymmetric reaction mechanisms?
Advanced Question
Mechanistic studies require:
- Kinetic Isotope Effects (KIE): To identify rate-determining steps.
- DFT Calculations: Mapping energy profiles for proposed intermediates.
- Stereochemical Trapping: Using deuterated substrates to track stereochemical outcomes.
For example, in asymmetric hydrogenation, -labeling can confirm hydride transfer pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
